molecular formula C32H29NO5 B1390462 Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine CAS No. 1354485-25-8

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine

Cat. No. B1390462
CAS RN: 1354485-25-8
M. Wt: 507.6 g/mol
InChI Key: PWRIYHZWFNFNDD-SSEXGKCCSA-N
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Description

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is a compound with the molecular formula C32H29NO5 . It is an Fmoc protected tyrosine derivative . The compound has a molecular weight of 507.6 g/mol .


Molecular Structure Analysis

The compound’s molecular structure is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a methyl group, a benzyl group, and a tyrosine residue . The exact structure can be represented by the following SMILES string: CN(C@HOCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 .


Physical And Chemical Properties Analysis

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine has a molecular weight of 507.6 g/mol . It has a XLogP3-AA value of 6.3, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It also has a topological polar surface area of 76.1 Ų .

Scientific Research Applications

Proteomics Studies

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is potentially useful for proteomics studies . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.

Solid Phase Peptide Synthesis

This compound is used in solid phase peptide synthesis techniques . Solid phase peptide synthesis is a method used to chemically synthesize peptides. In this method, the peptide is assembled stepwise, one amino acid at a time, and is attached to an insoluble support from which it can be released once the synthesis is complete.

Phosphorylation Studies

Tyrosine, the core amino acid in this compound, is one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . This makes Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine potentially useful in studying phosphorylation processes.

Precursor for Iodinated Thyroid Hormones

Tyrosine is a precursor for the formation of iodinated thyroid hormones . Therefore, this compound could potentially be used in research related to thyroid hormone production and function.

Orthogonal Deprotection Studies

The Fmoc group in this compound is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group. Therefore, this compound could be used in studies focusing on orthogonal deprotection strategies in peptide synthesis.

Molecular Weight and Formula Determination

The molecular weight and formula of this compound are 507.58 and C32H29NO5 respectively . This information is crucial in various analytical techniques such as mass spectrometry.

Future Directions

The use of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine and other Fmoc protected amino acids will likely continue to be crucial in peptide synthesis. Advancements in synthesis methods and the development of new protecting groups may expand the range of peptides that can be synthesized and improve the efficiency of peptide synthesis .

properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRIYHZWFNFNDD-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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